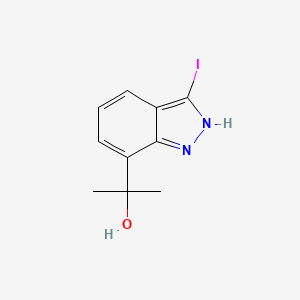

2-(3-iodo-1H-indazol-7-yl)-propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IN2O |

|---|---|

Molecular Weight |

302.11 g/mol |

IUPAC Name |

2-(3-iodo-2H-indazol-7-yl)propan-2-ol |

InChI |

InChI=1S/C10H11IN2O/c1-10(2,14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5,14H,1-2H3,(H,12,13) |

InChI Key |

GBTVCORPJSUIGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC2=C(NN=C21)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Iodo 1h Indazol 7 Yl Propan 2 Ol and Analogues

Retrosynthetic Analysis and Key Synthetic Disconnections for 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol

A plausible retrosynthetic analysis of this compound reveals several key disconnections. The primary strategic bonds to be broken are the C-C bond connecting the propan-2-ol moiety to the indazole ring and the C-I bond at the 3-position. This leads to a 7-functionalized-3-iodo-1H-indazole intermediate. Further disconnection of the C-I bond suggests a 7-substituted-1H-indazole, which can be derived from a suitably substituted benzene (B151609) derivative through the construction of the indazole core.

Key Synthetic Disconnections:

C7-C(propan-2-ol) bond: This disconnection points towards the introduction of the propan-2-ol group onto a pre-formed 7-substituted indazole. This could potentially be achieved through a Grignard reaction with a 7-formyl or 7-acetyl indazole derivative.

C3-I bond: The iodo group at the 3-position can be introduced regioselectively onto the indazole ring. This disconnection leads back to a 7-(propan-2-ol)-1H-indazole intermediate.

Indazole Core: The central 1H-indazole ring can be disconnected through various strategies, often involving the formation of the N-N bond and cyclization from appropriately substituted benzene precursors.

Strategies for the Construction of the 1H-Indazole Core

The construction of the 1H-indazole core is a fundamental step in the synthesis of this class of compounds. Various methods have been developed, often starting from readily available substituted anilines or other benzene derivatives. nih.gov

One common approach involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. For instance, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization followed by a Cu₂O-mediated cyclization to yield 1H-indazoles. nih.gov Another method utilizes Cu(OAc)₂·H₂O as a catalyst for the cyclization of similar precursors. nih.gov

Palladium-catalyzed reactions are also prevalent. For example, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones can be employed to construct the 1H-indazole ring. nih.gov Furthermore, oxidative benzannulation of pyrazoles with internal alkynes, mediated by Pd(OAc)₂, can lead to the formation of 1H-indazoles. nih.gov

A metal-free approach involves the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate in the presence of CsF, which provides 3-aryl/alkyl-1H-indazoles in good to excellent yields. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| o-haloaryl N-sulfonylhydrazones | Thermo-induced isomerization, Cu₂O | 1H-indazoles | nih.gov |

| o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-indazoles | nih.gov |

| Aminohydrazones | Ligand-free Palladium catalyst | 1H-indazoles | nih.gov |

| Pyrazoles and internal alkynes | Pd(OAc)₂/P(tBu)₃·HBF₄ | 1H-indazoles | nih.gov |

| α-diazomethylphosphonates and o-(trimethylsilyl)phenyl triflate | CsF | 3-aryl/alkyl-1H-indazoles | nih.gov |

Regioselective Introduction of the Iodine Substituent at Position 3

The introduction of an iodine atom at the 3-position of the 1H-indazole ring is a crucial step in the synthesis of the target molecule. This transformation can be achieved with high regioselectivity. A common and effective method involves the direct iodination of 1H-indazole using iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like N,N-dimethylformamide (DMF). mdpi.comchim.it This method is often performed on unprotected indazoles and can provide 3-iodoindazoles in good yields. chim.it

For instance, the treatment of 1H-indazole with iodine and potassium hydroxide pellets in DMF at room temperature leads to the formation of 3-iodo-1H-indazole. mdpi.com It has been noted that while many functionalizations at the C-3 position are carried out after protecting the N-H group, direct iodination on the unprotected ring is feasible. mdpi.com

| Substrate | Reagents | Solvent | Product | Reference |

| 1H-Indazole | I₂, KOH | DMF | 3-iodo-1H-indazole | mdpi.com |

| 6-Bromoindazole | I₂, KOH | DMF | 6-bromo-3-iodo-1H-indazole | chim.it |

| 5-Methoxyindazole | I₂, KOH | Dioxane | 5-methoxy-3-iodo-1H-indazole | chim.it |

Synthetic Approaches to the Propan-2-ol Moiety at Position 7

The introduction of the propan-2-ol group at the 7-position of the indazole ring presents a synthetic challenge. A direct C-H functionalization to install this group is not straightforward. A more viable strategy involves a multi-step sequence starting from a 7-functionalized indazole.

A potential synthetic route could begin with the regioselective bromination of a suitable indazole precursor at the C7 position. nih.gov This 7-bromoindazole can then serve as a handle for further transformations. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, could be envisioned, although this is more common for introducing aryl groups. nih.gov

A more direct approach to forming the C-C bond required for the propan-2-ol moiety would be to convert the 7-bromoindazole into a Grignard reagent or an organolithium species via halogen-metal exchange. This organometallic intermediate could then react with a suitable electrophile, such as acetone, to form the desired tertiary alcohol upon workup.

Alternatively, the 7-bromoindazole could be converted to a 7-formylindazole via a Vilsmeier-Haack reaction or by metal-halogen exchange followed by reaction with a formylating agent. The resulting aldehyde could then react with a methyl Grignard reagent (CH₃MgBr) to yield the secondary alcohol, which can be subsequently oxidized to a ketone. A final reaction with another equivalent of methyl Grignard reagent would furnish the target 2-(indazol-7-yl)-propan-2-ol. A more direct route from the 7-formylindazole would involve reaction with excess methyl Grignard reagent to directly form the tertiary alcohol.

Another strategy could involve the synthesis of a 7-amino-indazole, which can then be converted to a 7-iodo-indazole via a Sandmeyer reaction. This 7-iodo derivative can then undergo metal-catalyzed cross-coupling with a suitable organometallic reagent bearing the propan-2-ol precursor.

Modern Synthetic Strategies Applicable to Indazole Derivatives

Modern synthetic chemistry offers a plethora of powerful tools for the functionalization of heterocyclic compounds like indazole. These methods often provide high efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions for Indazole Functionalization (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of indazoles. researchgate.net The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and a halide or triflate, is particularly widely used. nih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various boronic acids to yield C7-arylated indazoles. nih.gov

The C-3 position of indazoles can also be functionalized using Suzuki-Miyaura cross-coupling. mdpi.com Typically, this involves the coupling of a 3-haloindazole (often 3-iodoindazole) with an organoboronic acid in the presence of a palladium catalyst. mdpi.comresearchgate.net

Direct arylation is another powerful palladium-catalyzed method that avoids the pre-functionalization required for traditional cross-coupling reactions. researchgate.net For example, the palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides has been achieved with low catalyst loading. researchgate.net Site-selective C7 oxidative arylation of 1H-indazoles has also been reported, directed by an electron-withdrawing group at the C4 position. researchgate.net

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference |

| Suzuki-Miyaura Coupling | 7-Bromo-4-substituted-1H-indazoles | Boronic acids | Pd catalyst, base | C7-arylated 1H-indazoles | nih.gov |

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole | Organoboronic acids | Ferrocene-based Palladium Complex | C3-functionalized 1H-indazoles | mdpi.comresearchgate.net |

| Direct Arylation | 2H-indazoles | Aryl bromides | Pd(OAc)₂, KOAc | 3-Aryl-2H-indazoles | researchgate.net |

| Oxidative Arylation | 4-EWG-1H-indazoles | Arenes/Heteroarenes | Pd(OAc)₂, phenanthroline, Ag₂CO₃ | C7-arylated 1H-indazoles | researchgate.net |

Metal-Free Cascade and Annulation Methodologies for Heterocyclic Synthesis

In recent years, there has been a growing interest in the development of metal-free synthetic methods, which offer advantages in terms of cost, toxicity, and environmental impact. researchgate.net Several metal-free cascade and annulation reactions have been successfully applied to the synthesis of indazole derivatives.

One such approach involves the use of benzyne (B1209423) chemistry. The [3+2] annulation of arynes with hydrazones can be used to construct the 1H-indazole skeleton. organic-chemistry.org This method is versatile, allowing for the use of both N-tosylhydrazones and N-aryl/alkylhydrazones under different reaction conditions. organic-chemistry.org

Visible-light-mediated synthesis offers another metal-free avenue to indazole derivatives. For example, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible light irradiation to afford 3-functionalized 2H-indazoles without the need for an external photocatalyst. researchgate.net

Furthermore, domino-type reactions can provide complex fused indazole systems in a single step. For instance, a metal-free domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of KOH/DMF leads to the formation of pyrimido[1,2-b]indazole analogues. nih.gov Cascade cyclization of indazole aldehydes with propargylic amines under catalyst- and additive-free conditions has also been developed for the synthesis of pyrazinoindazoles. rsc.org

| Methodology | Starting Materials | Key Features | Product | Reference |

| Benzyne Annulation | Arynes and hydrazones | [3+2] annulation | 1H-indazoles | organic-chemistry.org |

| Visible-light-mediated cyclization | 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids | Metal-free, photocatalyst-free | 3-functionalized 2H-indazoles | researchgate.net |

| Domino Reaction | 3-aminoindazole, aryl aldehydes, acetophenones | Metal-free, one-pot | Pyrimido[1,2-b]indazole analogues | nih.gov |

| Cascade Cyclization | Indazole aldehydes and propargylic amines | Catalyst- and additive-free | Pyrazinoindazoles | rsc.org |

Electrochemical Synthetic Pathways for Indazoles

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild, efficient, and environmentally friendly pathways for constructing complex molecules. researchgate.netresearchgate.net These methods often circumvent the need for harsh chemical oxidizing or reducing agents used in conventional synthesis. researchgate.net For the synthesis of indazoles and their derivatives, electrochemistry provides unique opportunities for intramolecular cyclizations and C-H functionalizations. researchgate.netresearchgate.net

One prominent electrochemical approach involves the intramolecular coupling of N-H bonds to form the pyrazole (B372694) ring of the indazole system. nih.gov For instance, the electrochemical synthesis of 1H-indazoles can be achieved through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction at room temperature, using ammonia (B1221849) as the nitrogen source. nih.gov Another strategy relies on the reductive cyclization of appropriately substituted precursors. An electrochemical methodology for synthesizing 2-substituted indazoles has been developed from the reduction of ortho-nitrosobenzylamines, which cyclize intramolecularly to yield the desired products in high yields. rsc.org

Furthermore, electrochemical methods can be used to synthesize indazole N-oxides, which are valuable intermediates for further functionalization. The choice of cathode material can selectively determine the reaction outcome; for example, a reticulated vitreous carbon cathode can be used to synthesize a wide range of 1H-indazole N-oxides, while a zinc cathode can promote the deoxygenation of these products to the corresponding 1H-indazoles. geeksforgeeks.orgnih.gov The electrochemical approach is also applicable to the direct functionalization of the indazole core, such as through C-H activation for halogenation, which can be achieved using simple sodium halides (NaX) in the absence of metal catalysts or chemical oxidants. researchgate.netrsc.org

| Electrochemical Method | Precursor/Substrate | Key Transformation | Conditions | Product | Reference(s) |

| Intramolecular Coupling | Substituted Hydrazones | Intramolecular N(sp²)–H/N(sp³)–H Coupling | Undivided cell, Carbon electrodes, NH₃ | 1H-Indazoles | nih.gov |

| Reductive Cyclization | Ortho-nitrosobenzylamines | Intramolecular Cyclization | Redox flow electrolysis cell | 2-Substituted Indazoles | rsc.org |

| N-Oxide Synthesis | Substituted Oximes | Intramolecular Cyclization/Oxidation | Reticulated Vitreous Carbon (RVC) cathode | 1H-Indazole N-Oxides | geeksforgeeks.orgnih.gov |

| Dehydrogenative N–N Coupling | N,N'-disubstituted ureas | Anodic Dehydrogenative N–N Coupling | Graphite electrodes, HFIP solvent | N,N′-disubstituted indazolin-3-ones | nih.gov |

| C3-Halogenation | 2H-Indazoles | C-H Activation/Halogenation | Pt anode, Ni cathode, NaX (X=Cl, Br) | 3-Halo-2H-indazoles | rsc.org |

Advanced Chemical Derivatization and Scaffold Modification Studies

Once the core structure of this compound is assembled, its distinct functional groups offer opportunities for extensive chemical derivatization. Advanced studies focus on selectively modifying the indazole ring and the propan-2-ol side chain to modulate the compound's physicochemical and biological properties.

The indazole ring is amenable to a variety of functionalization reactions, with regioselectivity being a key challenge. ceon.rs The presence of the iodine atom at the C3 position in the target molecule is particularly significant, as halogenated heterocycles are crucial intermediates for further transformations, such as metal-catalyzed cross-coupling reactions. vaia.comresearchgate.net

Halogenation: Direct halogenation of the indazole C-H bonds is a fundamental strategy. researchgate.net Metal-free methods for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) have been developed, allowing for the synthesis of mono- and poly-halogenated products by adjusting reaction conditions. vaia.comorganic-chemistry.org For instance, 3-bromoindazoles can be prepared with high selectivity using dibromohydantoin, a reaction that can be accelerated with ultrasound. mdpi.com The C3 position is often susceptible to halogenation, and various methods exist for introducing iodine or bromine at this site, which is a useful step for subsequent coupling reactions. researchgate.net

C-H Functionalization and Cross-Coupling: Late-stage functionalization of the indazole core via C-H activation is an efficient approach to increase molecular complexity. acs.orgresearchgate.net Transition metals like palladium, rhodium, and cobalt are frequently used to catalyze the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. mdpi.com For example, palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position can be achieved via an isocyanide insertion strategy to synthesize diverse, fused heterocyclic systems. mdpi.com The 3-iodo substituent serves as an excellent handle for well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira, enabling the introduction of a wide array of aryl, vinyl, and alkynyl groups, respectively.

| Reaction Type | Position | Reagents/Catalyst | Description | Reference(s) |

| Bromination | C3 | Dibromohydantoin, Ultrasound | Efficient and site-specific C-H bromination of indazoles. | mdpi.com |

| Halogenation | C3, C7, etc. | N-halosuccinimide (NBS, NCS) | Metal-free, regioselective mono- or poly-halogenation. | vaia.comorganic-chemistry.org |

| Isocyanide Insertion | C3 | Pd(OAc)₂, Isocyanide, Ag₂CO₃ | Palladium-catalyzed C-H functionalization leading to fused heterocycles. | mdpi.com |

| (Hetero)arylation | C3 | Metalation (e.g., TMP₂Zn), then Negishi coupling | Introduction of (hetero)aryl groups at the C3 position. | researchgate.net |

| Acylmethylation | Ortho (on N-aryl) | Cp*Rh(III), Sulfoxonium ylides | Chelation-assisted, regioselective ortho-C-H functionalization. | researchgate.net |

The 2-hydroxypropyl group at the C7 position is a critical site for tuning the molecule's properties. Modifications to this side chain can profoundly impact factors such as solubility, metabolic stability, hydrogen bonding capacity, and steric profile, which in turn influences biological activity. The tertiary nature of the alcohol in 2-(indazol-7-yl)-propan-2-ol presents both unique opportunities and challenges for chemical transformation.

Etherification: The hydroxyl group can be converted into an ether, which eliminates its hydrogen-bond donating ability and increases lipophilicity. This can be achieved through reactions with alkyl halides or via acid-catalyzed condensation with other alcohols. researchgate.net Iron-catalyzed methods have been developed for the dehydrative etherification of benzylic alcohols, which could be applicable to this system. rsc.orgmdpi.com Such modifications can alter how the molecule interacts with biological targets and improve properties like cell membrane permeability.

Esterification: Esterification of the tertiary alcohol with a carboxylic acid or its derivative replaces the hydroxyl group with a bulkier ester moiety. This transformation changes the group from a hydrogen-bond donor to an acceptor and can significantly alter the molecule's steric and electronic profile. organic-chemistry.org While tertiary alcohols can be less reactive than primary or secondary alcohols due to steric hindrance, various catalytic methods can facilitate this reaction. researchgate.net

Other Transformations: While tertiary alcohols are generally resistant to oxidation without C-C bond cleavage, advanced oxidative methods could potentially be explored. rsc.org Dehydration of the alcohol to form an isopropenyl side chain is another possibility under acidic conditions, which would introduce a planar, unsaturated group and significantly change the local geometry. rsc.org More complex modifications, such as stereoretentive nucleophilic substitution, could allow for the introduction of other functional groups like azides or thiocyanates, further expanding the chemical diversity of analogues. nih.gov

| Modification | Reagents | Side Chain Transformation | Potential Impact on Properties | Reference(s) |

| Etherification | Alkyl halide, Base; or another Alcohol, Acid/Metal catalyst | -OH → -OR | Increases lipophilicity; removes H-bond donor capability. | researchgate.netrsc.orgmdpi.com |

| Esterification | Carboxylic acid (or acyl chloride), Catalyst | -OH → -OC(O)R | Increases steric bulk; converts H-bond donor to acceptor. | researchgate.netorganic-chemistry.org |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄ | -C(OH)(CH₃)₂ → -C(=CH₂)(CH₃) | Introduces unsaturation; alters local geometry and electronics. | rsc.org |

| Nucleophilic Substitution | Lewis acid, Nucleophile (e.g., F⁻, N₃⁻) | -OH → -X (e.g., -F, -N₃) | Introduces diverse functional groups; requires specific stereoretentive methods. | nih.gov |

Advanced Computational and Spectroscopic Investigations of 2 3 Iodo 1h Indazol 7 Yl Propan 2 Ol and Indazole Derivatives

Theoretical Chemistry Approaches

Theoretical chemistry provides a powerful lens through which the intrinsic properties of molecules can be examined. Computational models are employed to predict electronic structure, stability, and reactivity, offering insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular structure and stability of indazole derivatives. nih.govcore.ac.uk DFT methods, such as B3LYP with basis sets like 6-31G(d,p), are used to perform geometry optimization, calculating the most stable three-dimensional arrangement of atoms in a molecule. asianresassoc.orgresearchgate.net For indazole systems, these calculations can determine key structural parameters and predict the relative stability of different tautomers, such as the 1H and 2H forms. nih.gov The 1H-tautomer of indazole is generally found to be more stable than the 2H form in the gas phase and in solution. nih.govresearchgate.net

In a computational study on a closely related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, DFT calculations were used to analyze the molecular geometry, identifying bond lengths and angles. asianresassoc.orgresearchgate.net Such analyses confirm the structural integrity and provide a foundational understanding of the molecule's electronic properties. asianresassoc.orgresearchgate.net These computational approaches are crucial for correlating a compound's structure with its chemical behavior. core.ac.uk

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. numberanalytics.com DFT calculations are commonly used to determine the HOMO and LUMO energies and the resulting energy gap for indazole derivatives. nih.govrsc.orgniscpr.res.in For instance, studies on various 3-carboxamide indazoles have identified specific derivatives with large energy gaps, indicating greater stability. nih.govresearchgate.net This analysis of intramolecular charge transfer is vital for understanding a molecule's electronic properties and potential applications. niscpr.res.in

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8a | -6.54 | -1.58 | 4.96 | nih.gov |

| Indazole Derivative 8c | -6.87 | -1.91 | 4.96 | nih.gov |

| Indazole Derivative 8s | -6.68 | -1.72 | 4.96 | nih.gov |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | -6.49 | -1.51 | 4.98 | asianresassoc.org |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (high electron density), often associated with electronegative atoms like oxygen or nitrogen, which are susceptible to electrophilic attack. nih.gov Blue indicates regions of most positive electrostatic potential (low electron density), usually around hydrogen atoms, which are favorable sites for nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov For indazole derivatives, MEP analysis can identify the most reactive sites for intermolecular interactions, which is crucial for understanding biological recognition processes. asianresassoc.orgnih.gov In related compounds, negative potential is often localized over carbonyl groups or nitrogen atoms, while positive regions are found over aromatic hydrogens. asianresassoc.orgnih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise structure of chemical compounds, providing detailed information about connectivity, conformation, and tautomeric forms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism (e.g., 1D and 2D NMR, 1H, 13C, 15N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including indazole derivatives. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the molecular framework.

¹H NMR: Proton NMR spectra reveal the chemical environment of hydrogen atoms. docbrown.info For 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol, the spectrum would show characteristic signals for the aromatic protons on the indazole ring, a singlet for the six equivalent protons of the two methyl groups of the propan-2-ol moiety, and a singlet for the hydroxyl (-OH) proton. docbrown.info The position and splitting patterns of the aromatic signals are key to confirming the substitution pattern on the indazole core. nih.gov

¹³C NMR: Carbon NMR provides information about the carbon skeleton. cdnsciencepub.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and can be used to distinguish between isomers. nih.gov For instance, the chemical shift of the C3 carbon is a useful probe for determining the substitution pattern in indazoles. nih.gov The spectrum of the target compound would also feature distinct signals for the quaternary carbon and the two equivalent methyl carbons of the propan-2-ol group. docbrown.info

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for studying nitrogen-containing heterocycles like indazole. nih.gov The chemical shifts of the N1 and N2 atoms are very different for the 1H- and 2H-tautomers, making ¹⁵N NMR an excellent tool for investigating tautomerism in these systems. nih.govbohrium.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish definitive structural assignments by revealing correlations between protons, between carbons and their attached protons, and between carbons and protons over multiple bonds, respectively. researchgate.netresearchgate.net

| Nucleus | Position/Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Indazole) | 7.0 - 8.5 | Shifts and coupling patterns depend on substitution. nih.gov |

| ¹H | -C(CH₃)₂ | ~1.6 | Typically a singlet for the six equivalent protons. docbrown.info |

| ¹H | -OH | Variable (often a broad singlet) | Shift is concentration and solvent dependent; may exchange. docbrown.info |

| ¹³C | C3 | ~123 (N-substituted) - 141 (NH) | Sensitive to substitution at N1/N2. nih.govcdnsciencepub.com |

| ¹³C | Aromatic (Indazole) | 110 - 142 | Specific shifts depend on the substituent pattern. nih.gov |

| ¹³C | -C (CH₃)₂OH | ~73 | Quaternary carbon of the propan-2-ol group. rsc.org |

| ¹³C | -C(C H₃)₂ | ~27 | Methyl carbons of the propan-2-ol group. rsc.org |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition. rsc.orgresearchgate.net

In addition to molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides valuable structural information through the analysis of fragmentation patterns. scirp.org The molecular ion undergoes fragmentation in a predictable manner, yielding smaller ions whose m/z values can be used to deduce the original structure. For indazole derivatives, characteristic fragmentation pathways often involve cleavages of the heterocyclic ring and its substituents. researchgate.net For this compound, key fragmentation events would be expected to include:

Loss of a methyl radical (•CH₃) from the propan-2-ol group.

Alpha-cleavage, a common fragmentation for alcohols, involving the loss of a methyl group to form a stable oxonium ion. libretexts.org

Loss of an iodine atom (•I).

Cleavage of the entire propan-2-ol group.

Fragmentation of the indazole ring itself. scirp.org

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the identity and structure of the synthesized compound. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these complementary methods provide a molecular fingerprint, allowing for detailed structural elucidation. For a complex heterocyclic system such as this compound, vibrational spectroscopy is instrumental in confirming the presence of key structural motifs, including the indazole core, the tertiary alcohol, and the carbon-iodine bond. While a complete experimental spectrum for this specific compound is not publicly available, a detailed analysis can be constructed based on established characteristic frequencies for its constituent functional groups and data from closely related indazole derivatives.

The vibrational modes of this compound can be categorized based on the principal functional groups: the indazole ring, the propan-2-ol substituent, and the iodo-substituent.

Indazole Ring Vibrations: The indazole ring system, an aromatic bicyclic heterocycle, gives rise to a series of characteristic vibrations.

N-H Vibrations: The N-H stretching vibration of the indazole ring is typically observed as a broad band in the infrared spectrum in the region of 3200-3500 cm⁻¹, with its breadth attributable to hydrogen bonding. In the Raman spectrum, this mode may be weaker. The N-H in-plane bending and out-of-plane bending vibrations are expected in the regions of 1500-1600 cm⁻¹ and 800-900 cm⁻¹, respectively.

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) moiety of the indazole ring are anticipated to appear in the 3000-3100 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic indazole ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ range. These bands are often complex due to the coupling of various vibrational modes within the ring system.

Propan-2-ol Group Vibrations: The 2-hydroxypropan-2-yl substituent introduces several distinct vibrational modes.

O-H Stretching: The stretching vibration of the tertiary alcohol O-H group is a prominent feature in the infrared spectrum, typically appearing as a broad and strong band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding.

C-H Aliphatic Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are expected in the 2850-3000 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of a tertiary alcohol is characteristically found in the 1100-1210 cm⁻¹ region. This band is typically strong and sharp in both IR and Raman spectra.

C-H Bending: The symmetric and asymmetric bending vibrations of the methyl groups will appear in the 1350-1470 cm⁻¹ range.

Carbon-Iodine Vibration:

C-I Stretching: The C-I stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. This band can be weak in the infrared spectrum but may be more prominent in the Raman spectrum.

The following tables summarize the expected characteristic vibrational frequencies for this compound in both Infrared and Raman spectroscopy.

Infrared Spectroscopy Data Table

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3600 | Strong, Broad | ν(O-H) Stretching | Tertiary Alcohol |

| 3200-3500 | Medium, Broad | ν(N-H) Stretching | Indazole Ring |

| 3000-3100 | Medium | ν(C-H) Aromatic Stretching | Indazole Ring |

| 2850-3000 | Medium | ν(C-H) Aliphatic Stretching (Symmetric & Asymmetric) | Propan-2-ol Group |

| 1400-1650 | Medium-Strong | ν(C=C) and ν(C=N) Ring Stretching | Indazole Ring |

| 1350-1470 | Medium | δ(C-H) Bending (Symmetric & Asymmetric) | Propan-2-ol Group |

| 1100-1210 | Strong | ν(C-O) Stretching | Tertiary Alcohol |

| 500-600 | Weak-Medium | ν(C-I) Stretching | Iodo-substituent |

Raman Spectroscopy Data Table

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3000-3100 | Strong | ν(C-H) Aromatic Stretching | Indazole Ring |

| 2850-3000 | Strong | ν(C-H) Aliphatic Stretching (Symmetric & Asymmetric) | Propan-2-ol Group |

| 1400-1650 | Strong | ν(C=C) and ν(C=N) Ring Stretching | Indazole Ring |

| 1100-1210 | Medium | ν(C-O) Stretching | Tertiary Alcohol |

| 500-600 | Strong | ν(C-I) Stretching | Iodo-substituent |

Note: ν represents stretching vibrations, and δ represents bending vibrations. Intensities are predictive and can vary based on experimental conditions and molecular symmetry.

Computational studies using Density Functional Theory (DFT) on related heterocyclic molecules have shown good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of complex vibrational modes. A similar computational analysis of this compound would be invaluable for a definitive assignment of its complete vibrational spectrum.

Future Research Directions and Emerging Trends

Application of Chemoinformatics and Artificial Intelligence in Indazole Drug Discovery

Another major application is structure-based virtual screening. researchgate.netnih.gov Using the 3D structure of a biological target, such as a protein kinase, millions of virtual indazole-based compounds can be computationally "docked" into the active site to predict their binding affinity. nih.govbiotech-asia.org This process rapidly identifies potential hits for further experimental testing. Furthermore, AI is used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. biotech-asia.org

Table 1: Impact of AI and Chemoinformatics in the Indazole Drug Discovery Pipeline

| Stage | Application of AI/Chemoinformatics | Key Benefits |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets suitable for indazole-based inhibitors. | Increased probability of success by focusing on biologically relevant targets. |

| Hit Identification | Virtual screening of vast chemical libraries; de novo drug design using generative models to create novel indazole structures. | Rapid exploration of chemical space; discovery of novel chemical matter. nih.gov |

| Lead Optimization | Predictive modeling (QSAR, ANNs) for activity and ADMET properties to guide chemical modifications. nih.govresearchgate.net | More efficient optimization cycles; reduced attrition rates in later stages. |

| Preclinical Studies | Prediction of potential off-target effects and toxicity profiles. | Enhanced safety profiling and risk assessment before clinical trials. |

The integration of these computational approaches promises to streamline the path from initial concept to a viable drug candidate, making the discovery of new indazole-based medicines faster and more efficient. nih.gov

Exploration of Novel Therapeutic Indications for Indazole Derivatives

The structural versatility of the indazole scaffold has led to its exploration in a wide array of diseases. researchgate.net While historically prominent in oncology and anti-inflammatory research, emerging studies are revealing the potential of indazole derivatives in new therapeutic areas. This expansion is driven by the ability of the indazole core to be tailored to interact with a diverse range of biological targets.

Researchers are investigating indazole-based compounds for a variety of conditions, including:

Neurodegenerative Diseases: Modulators of targets involved in conditions like Parkinson's disease.

Infectious Diseases: Compounds with antibacterial, antifungal, and antiprotozoal activities are being developed. researchgate.net

Metabolic Disorders: Exploration of indazoles as potential treatments for diabetes.

Cardiovascular Conditions: Development of antiarrhythmic and antihypertensive agents. researchgate.netresearchgate.net

The unique chemical properties of the indazole ring, including its planarity and potential for various substitutions, allow for the fine-tuning of derivatives to achieve high affinity and selectivity for new targets. researchgate.net This has established the indazole framework as a privileged structure in medicinal chemistry, with numerous derivatives in clinical trials for a broad spectrum of diseases. researchgate.netresearchgate.net

Table 2: Selected Emerging Therapeutic Applications for Indazole Derivatives

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |

|---|---|---|

| Antifungal | CYP51 Inhibition | 1H-indazole derivatives |

| Neuroprotection | Sodium Channel Modulation | Benzylated indazoles |

| Antibacterial | Various bacterial enzymes | Substituted indazoles |

| Antichagasic | Cruzain Inhibition | Indazole-based inhibitors |

| Antidepressant | Monoamine oxidase (MAO) inhibition | Functionalized indazoles |

Development of Advanced Methodologies for High-Throughput Screening and Lead Optimization

The discovery of novel indazole-based drug candidates is being accelerated by innovations in screening and chemical synthesis. High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands of compounds against a biological target, but new methodologies are refining this process to be more efficient and informative.

One emerging trend is the use of DNA-Encoded Libraries (DELs) . This technology involves synthesizing massive libraries of compounds where each molecule is attached to a unique DNA barcode. The entire library can be screened in a single tube, and active compounds are identified by sequencing their DNA tags. This allows for the screening of billions of diverse molecules, far exceeding the capacity of traditional HTS.

Fragment-Based Lead Discovery (FBLD) is another powerful approach. Instead of screening large, complex molecules, FBLD identifies small, low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to create a potent lead compound. This method often produces leads with better physicochemical properties and a higher "ligand efficiency."

In the realm of lead optimization, advancements in synthetic chemistry are crucial. Techniques like photochemistry and flow chemistry are enabling faster, more efficient, and greener synthesis of complex indazole derivatives. nih.gov These methods allow for rapid iteration on lead structures, facilitating the Structure-Activity Relationship (SAR) studies needed to improve potency and selectivity. The combination of modern synthesis with computational design is creating a synergistic workflow that significantly accelerates the journey from a preliminary "hit" to a fully optimized drug candidate. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound can be optimized using multi-step protocols involving:

- Knoevenagel condensation or reflux-based cyclization (as seen in analogous indazole derivatives) to form the indazole core .

- Halogenation (e.g., iodine substitution at the 3-position) using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (60–80°C) .

- Purification via column chromatography or recrystallization from ethanol/water mixtures to enhance purity (>95%) .

Key Parameters for Yield Optimization:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70°C (halogenation step) | Prevents decomposition |

| Solvent System | Acetic acid (for iodination) | Enhances electrophilic substitution |

| Catalyst | Trace H2SO4 (acidic medium) | Accelerates cyclization |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the indazole ring (δ 7.2–8.5 ppm for aromatic protons) and the propan-2-ol moiety (δ 1.5 ppm for methyl groups) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy iodine atoms facilitate phase determination, improving resolution (<0.8 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with <1 ppm error .

Q. How can solubility and formulation challenges be addressed for in vitro biological assays?

Methodological Answer:

- Solubility Screening : Test polar solvents (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). For low solubility (<1 mg/mL), use cyclodextrin-based encapsulation .

- Formulation Stability : Conduct LC-MS stability assays under physiological conditions (37°C, 24 hrs) to detect degradation products .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate via:

- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to establish IC50 values.

- Orthogonal Assays : Validate results with fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Example Data Discrepancy Analysis:

| Assay Type | IC50 (µM) | Possible Cause |

|---|---|---|

| Fluorescence | 0.5 ± 0.1 | Aggregation artifacts |

| SPR | 5.2 ± 0.3 | Non-specific binding |

Q. What structural modifications enhance selectivity in halogenated indazole derivatives?

Methodological Answer: Compare SAR using halogen-substituted analogs (Table 1). Iodine’s large van der Waals radius improves target binding but may reduce solubility. Table 1: SAR of Halogenated Analogs

| Substituent (Position) | Target Affinity (Kd, nM) | Solubility (mg/mL) |

|---|---|---|

| Iodo (3) | 12 ± 2 | 0.3 |

| Bromo (3) | 45 ± 5 | 1.1 |

| Chloro (3) | 120 ± 10 | 2.5 |

Replace iodine with polar groups (e.g., -CF3) to balance affinity and solubility .

Q. How to achieve enantiomeric resolution of chiral intermediates in synthesis?

Methodological Answer:

Q. What metabolic pathways are predicted for this compound, and how do they compare to brominated analogs?

Methodological Answer:

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to identify CYP450 oxidation sites (likely at the indazole C-5 position) .

- Comparative Metabolism : Brominated analogs undergo faster dehalogenation in liver microsomes, whereas iodinated derivatives show prolonged half-lives due to stronger C-I bonds .

Q. Can synergistic effects be observed in combination therapies?

Methodological Answer:

- Checkboard Assay : Test with antifungal agents (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .

- Mechanistic Studies : Use transcriptomics to identify upregulated pathways (e.g., ergosterol biosynthesis) during combination treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.